5-Hydroxy-4-methylquinolin-2(1H)-one
Overview
Description
5-Hydroxy-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-methyl-2-nitroaniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.
Nitration: 4-Methyl-2-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-methyl-2-aminophenol undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Hydroxy-4-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 4-position.
5-Hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 4-position.
4-Methylquinolin-2(1H)-one: Lacks the hydroxyl group at the 5-position.
Uniqueness
5-Hydroxy-4-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl group at the 5-position and the methyl group at the 4-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-hydroxy-4-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYITQSRMVYHLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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